molecular formula C4H3N3S B113381 2-Aminothiazole-4-carbonitrile CAS No. 98027-21-5

2-Aminothiazole-4-carbonitrile

Cat. No.: B113381
CAS No.: 98027-21-5
M. Wt: 125.15 g/mol
InChI Key: YWADAVLEEDKKHR-UHFFFAOYSA-N
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Description

2-Aminothiazole-4-carbonitrile is a heterocyclic compound containing both sulfur and nitrogen atoms in its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the nitrile group in the thiazole ring makes this compound a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

2-Aminothiazole-4-carbonitrile is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues . It has shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, it has been found to have a high binding affinity with the target enzyme UDP-N-acetylmuramate/L-alanine ligase . This interaction can lead to the inhibition of the enzyme, thereby affecting the growth and proliferation of the target cells .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of its anticancer activity, it acts as an inhibitor of multiple enzyme targets such as EGFR/VGFER kinase . This can lead to the disruption of the signaling pathways that are crucial for the survival and proliferation of cancer cells .

Result of Action

The compound’s action results in the inhibition of the growth and proliferation of target cells. For instance, it has shown cytotoxicity towards six cancer cell lines . It has also demonstrated significant antibacterial potential, with good minimum inhibitory concentration (MIC) values against multi-drug resistant clinical isolates .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminothiazole-4-carbonitrile can be synthesized through several methods. One common method involves the reaction of thiourea with α-haloketones in the presence of a base. The reaction typically proceeds under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Aminothiazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-Aminothiazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.

    Industry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

    2-Aminothiazole: Lacks the nitrile group but shares the thiazole ring structure.

    4-Aminothiazole-2-carbonitrile: Similar structure but with different positioning of the amino and nitrile groups.

    2-Aminothiazole-5-carbonitrile: Another isomer with the nitrile group at a different position.

Uniqueness: 2-Aminothiazole-4-carbonitrile is unique due to the specific positioning of the amino and nitrile groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.

Properties

IUPAC Name

2-amino-1,3-thiazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3S/c5-1-3-2-8-4(6)7-3/h2H,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWADAVLEEDKKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408166
Record name 2-Amino-4-cyanothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-21-5
Record name 2-Amino-4-cyanothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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